molecular formula C10H14ClNO B3033481 2-Amino-1-phenylbutan-1-one hydrochloride CAS No. 103030-67-7

2-Amino-1-phenylbutan-1-one hydrochloride

Cat. No.: B3033481
CAS No.: 103030-67-7
M. Wt: 199.68 g/mol
InChI Key: FFANHFVIKRMNIH-UHFFFAOYSA-N
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Description

Significance of α-Aminoketone Derivatives in Organic Synthesis

α-Aminoketones are a class of organic compounds characterized by the presence of an amine functional group on the carbon atom adjacent (in the alpha position) to a ketone's carbonyl group. wikipedia.org This bifunctional nature makes them highly valuable and versatile building blocks in the field of organic synthesis. researchgate.net The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a wide range of chemical transformations.

In contemporary chemical research, α-aminoketones are recognized as crucial intermediates for the synthesis of various nitrogen-containing heterocyclic compounds, which are foundational structures in many pharmaceuticals and biologically active molecules. researchgate.net Numerous synthetic methodologies have been developed to produce these compounds, including the amination of α-haloketones, oxidation of corresponding amino alcohols, and various coupling reactions. wikipedia.orgorganic-chemistry.orgrsc.org The development of enantioselective methods to synthesize chiral α-amino ketones is of particular importance, as the stereochemistry often plays a critical role in the biological activity of the final products. researchgate.netorganic-chemistry.org These compounds are not only synthetic intermediates but are also known to be part of molecules that exhibit inhibitory activity against various enzymes. researchgate.net

Contextualization within Phenone and Butanone Chemical Scaffolds

The chemical structure of 2-Amino-1-phenylbutan-1-one (B12733824) can be understood by examining its core components: the phenone and butanone scaffolds.

The term phenone refers to an aromatic ketone where a carbonyl group is attached to a phenyl ring. The benzophenone (B1666685) scaffold, a type of diaryl ketone, is a ubiquitous and significant structure in medicinal chemistry. nih.govrsc.org This importance stems from its presence in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The prevalence of the phenone motif in pharmacologically relevant compounds has driven extensive research into synthetic methodologies for creating derivatives of this class. nih.gov

The butanone scaffold forms the aliphatic backbone of the molecule. Butanone, also known as methyl ethyl ketone, is a four-carbon organic compound classified as a ketone. fiveable.mevedantu.com Its structure consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to two other carbon atoms. In the case of 2-Amino-1-phenylbutan-1-one, the butanone chain provides the four-carbon framework upon which the phenyl and amino functional groups are appended. The carbonyl group within this scaffold is a key reactive site and defines the molecule's classification as a ketone. fiveable.me

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
2-Amino-1-phenylbutan-1-one C₁₀H₁₃NO
2-Amino-1-phenylbutan-1-one hydrochloride C₁₀H₁₄ClNO
Benzophenone C₁₃H₁₀O

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-phenylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFANHFVIKRMNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-67-7
Record name 2-Amino-1-phenyl-1-butanone hydrochloride
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Record name 2-amino-1-phenylbutan-1-one hydrochloride
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Record name 2-AMINO-1-PHENYL-1-BUTANONE HYDROCHLORIDE
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Synthetic Methodologies and Precursor Chemistry of 2 Amino 1 Phenylbutan 1 One Hydrochloride

Synthesis of Ketone Precursors

The foundation for the synthesis of 2-amino-1-phenylbutan-1-one (B12733824) hydrochloride lies in the preparation of specific ketone precursors. These precursors are pivotal for the subsequent installation of the required functional groups.

Synthetic Routes to 1-Phenylbutan-1-one

1-Phenylbutan-1-one, also known as butyrophenone, is a key intermediate. stenutz.eu One of the most common and efficient methods for its synthesis is the Friedel-Crafts acylation of benzene (B151609). chemicalbook.com This reaction involves the treatment of benzene with butyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemicalbook.comchegg.com The electrophilic acylium ion, generated from butyryl chloride and AlCl₃, attacks the benzene ring, leading to the formation of 1-phenylbutan-1-one. chegg.com

Another synthetic approach involves the Grignard reaction, where methyl benzoate (B1203000) is treated with a Grignard reagent derived from an appropriate alkyl halide. chemicalbook.com

Table 1: Synthetic Routes to 1-Phenylbutan-1-one

Reaction Reactants Catalyst Product
Friedel-Crafts Acylation Benzene, Butyryl Chloride AlCl₃ 1-Phenylbutan-1-one
Grignard Reaction Methyl Benzoate, Alkyl Magnesium Halide - 1-Phenylbutan-1-one

Preparation of Halogenated Phenylbutanones (e.g., 2-Halo-1-phenylbutan-1-one)

The next crucial step involves the halogenation of the α-carbon of 1-phenylbutan-1-one to produce a 2-halo-1-phenylbutan-1-one. google.com These α-haloketones are versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. wikipedia.orgnih.gov The presence of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov

A specific example of this halogenation is the bromination of valerophenone (B195941) (1-phenylpentan-1-one), a close structural analog of 1-phenylbutan-1-one. A common method for the α-bromination of valerophenone involves the use of bromine in a suitable solvent, such as chloroform (B151607). google.com For instance, p-chloro-n-valerophenone can be reacted with bromine in chloroform to yield the corresponding α-bromo derivative. google.com

An alternative and effective brominating system is the use of hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). bbgate.com This system allows for the synthesis of α-monobromo ketones. bbgate.com The reaction is typically carried out by adding hydrogen peroxide dropwise to a mixture of the ketone and hydrobromic acid while stirring. bbgate.combbgate.com The resulting brominated product can then be neutralized and separated. bbgate.com

Installation of the Alpha-Amino Moiety

With the α-haloketone precursor in hand, the next phase of the synthesis focuses on the introduction of the amino group at the α-position. This can be achieved through several chemical strategies.

Nucleophilic Substitution Reactions with Amine Sources

One of the most direct methods for introducing the amino group is through a nucleophilic substitution reaction. The halogen atom at the α-position of the ketone is a good leaving group, which can be displaced by a nucleophilic amine source. ucsb.edu This reaction is a cornerstone in the synthesis of α-amino ketones. nih.gov

For example, α-bromo-valerophenone derivatives can be reacted with an amine, such as pyrrolidine, in a solvent like benzene. google.com The reaction typically proceeds by mixing the reactants at a low temperature and then heating to ensure completion. google.com The resulting product is the α-amino ketone, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid. google.com

Strategies for Reductive Amination Leading to α-Aminoketones

Reductive amination is another powerful strategy for the synthesis of amines, which can be adapted to form α-aminoketones. wikipedia.org This process typically involves the reaction of a carbonyl group with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org

While direct reductive amination of a simple ketone would not yield an α-aminoketone, this strategy can be applied to α-keto acids or their derivatives. wpmucdn.comresearchgate.net In biochemistry, for instance, α-keto acids are converted to α-amino acids via reductive amination catalyzed by dehydrogenase enzymes. wikipedia.orgwpmucdn.com In synthetic organic chemistry, similar transformations can be achieved using chemical reducing agents. organic-chemistry.org

For the synthesis of α-amino ketones, a related approach involves the reductive amination of α-dicarbonyl compounds. organic-chemistry.org Brønsted acid catalysis has been shown to enable the highly efficient and selective transfer hydrogenation of α-keto ketimines, which are intermediates in the reductive amination of diketones, to produce chiral α-amino ketones. organic-chemistry.orgorganic-chemistry.org

Table 2: Methods for Installing the Alpha-Amino Moiety

Method Starting Material Reagents Intermediate Product
Nucleophilic Substitution α-Haloketone Amine (e.g., NH₃, RNH₂) - α-Aminoketone
Reductive Amination α-Diketone Amine, Reducing Agent α-Keto Ketimine α-Aminoketone

Stereochemical Control in Synthesis

The synthesis of specific stereoisomers of 2-amino-1-phenylbutan-1-one and its analogs is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov Stereochemical control is achieved primarily through enantioselective synthesis, which creates a specific enantiomer directly, or by resolving a racemic mixture, which separates the two enantiomers after they have been synthesized together.

Enantioselective Synthesis Approaches for Chiral α-Aminoketone Analogs

Chiral α-amino ketones are significant structural motifs in various pharmaceuticals and serve as versatile building blocks in organic synthesis. rsc.orgnih.gov Consequently, numerous methods for their enantioselective synthesis have been developed to produce optically pure compounds, avoiding the need for resolving racemic mixtures.

One prominent strategy involves the transition-metal-catalyzed asymmetric amination of carbonyl compounds. For instance, a palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines has been shown to be an effective method. rsc.orgnih.gov In this approach, a chiral palladium(II) complex serves multiple roles, including activating the starting materials and facilitating the enantioselective bond formation. nih.gov Another approach utilizes rhodium(II) catalysts for the amination of silyl (B83357) enol ethers, yielding α-amino ketones with high enantiomeric excess (ee). figshare.com

Other notable methods include:

N-H Insertion Reactions: The reaction of α-diazo ketones with nitrogen sources, co-catalyzed by a rhodium complex and a chiral spiro phosphoric acid, can produce α-amino ketones with excellent enantioselectivities (up to 98% ee) in remarkably short reaction times. rsc.org

Aza-Benzoin Condensation: This method involves the enantioselective coupling of aldehydes and N-protected imines, catalyzed by chiral N-heterocyclic carbenes, to form α-amino ketones. rsc.org

Nucleophilic Amination: Chiral phosphoric acids can catalyze the nucleophilic amination of azoalkenes to produce highly enantioenriched α-amino hydrazones, which can then be converted into the corresponding α-amino ketones without loss of stereochemical purity. rsc.org

These methods offer direct access to chiral α-amino ketones, which are precursors to compounds like 2-amino-1-phenylbutan-1-one, in a highly stereocontrolled manner. rsc.org

Enantioselective MethodCatalyst/Reagent SystemKey FeaturesReported Enantioselectivity (ee)
Asymmetric ArylationChiral Palladium(II) Complex / Arylboronic AcidsDirect synthesis from α-keto imine precursors. rsc.orgnih.govGood to excellent
Catalytic α-AminationRh(II) Complex / O-(4-nitrophenyl)hydroxylamineEffective for amination of silyl enol ethers. figshare.com81–91%
N-H Insertion[Rh₂(TFA)₄] / Chiral Spiro Phosphoric AcidVery short reaction times (1 minute). rsc.orgUp to 98%
Aza-Benzoin CondensationChiral N-Heterocyclic Carbene (NHC)Coupling of aldehydes and imines. rsc.orgSatisfactory

Chiral Resolution Techniques for Racemic Mixtures

When enantioselective synthesis is not employed, a racemic mixture of 2-amino-1-phenylbutan-1-one is often produced. Chiral resolution is the process of separating these enantiomers. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. The most common strategy is to convert the enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated. libretexts.org

This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent. wikipedia.org For a racemic amine like 2-amino-1-phenylbutan-1-one, a chiral acid is used as the resolving agent. libretexts.orglibretexts.org

The process involves:

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts. libretexts.orglibretexts.org

Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. This salt can then be isolated by filtration. wikipedia.org This step, known as fractional crystallization, may need to be repeated multiple times to achieve high diastereomeric purity. libretexts.org

Liberation of Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and regenerate the free amine, which is now a single, pure enantiomer. wikipedia.orglibretexts.org

The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. wikipedia.org

Type of Racemic CompoundClass of Resolving AgentCommon Examples
Racemic Amine (e.g., 2-Amino-1-phenylbutan-1-one)Chiral Acids(+)-Tartaric acid, (-)-Dibenzoyl-tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid. libretexts.orglibretexts.orggoogle.com
Racemic Carboxylic AcidChiral BasesBrucine, Strychnine, Quinine, (S)-1-Phenylethylamine. libretexts.orglibretexts.org

Enzymatic Transformations in Chiral Amine Synthesis

Biocatalytic methods using enzymes offer a highly efficient and selective alternative to traditional chemical routes for producing chiral amines. nih.govnih.gov These enzymatic transformations are prized for their high stereoselectivity and ability to operate under mild, environmentally friendly conditions. nih.gov

Several classes of enzymes are employed for chiral amine synthesis:

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. nih.govworktribe.com This process, which uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, is reversible. worktribe.comoup.com The reaction equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct. nih.govoup.com Protein engineering has been extensively used to create transaminase variants capable of accepting bulky, aromatic substrates. nih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) that must be regenerated. nih.gov

Enzyme Cascades: To overcome limitations such as unfavorable reaction equilibria, multiple enzymes can be used in a one-pot cascade. acs.org For example, a transaminase can be paired with a pyruvate (B1213749) decarboxylase. The transaminase converts the ketone to the amine, producing pyruvate as a byproduct. The pyruvate decarboxylase then breaks down the pyruvate into acetaldehyde (B116499) and carbon dioxide, effectively removing it and driving the reaction to completion. mdpi.com

Enzyme immobilization is another key strategy to improve the industrial viability of these processes. By attaching the enzyme to a solid support, it can be easily recovered and reused, which improves operational stability and reduces costs. nih.govworktribe.comoup.com

Enzyme ClassReaction TypeCofactor(s)Key Advantages
Transaminases (TAs)Amino group transfer from an amine donor to a ketone. nih.govPyridoxal 5'-phosphate (PLP). worktribe.comHigh stereoselectivity; cofactor is regenerated in situ. oup.com
Amine Dehydrogenases (AmDHs)Reductive amination of a ketone using ammonia. nih.govNAD(P)H. nih.govDirect use of ammonia as an amine source.
Monoamine Oxidases (MAOs)Kinetic resolution of racemic amines via oxidation of one enantiomer. worktribe.comFADHigh enantioselectivity for specific substrates.

Formation of the Hydrochloride Salt

The final step in many syntheses of amine-containing compounds, including 2-amino-1-phenylbutan-1-one, is the conversion of the free base into a salt form. The hydrochloride salt is commonly prepared due to its increased stability, crystallinity, and improved handling properties compared to the free base, which is often an oil. acs.org

The formation of the hydrochloride salt is a straightforward acid-base reaction. The general procedure involves:

Dissolving the purified 2-amino-1-phenylbutan-1-one free base in a suitable organic solvent, such as isopropanol, diethyl ether, or ethanol. google.com

Adding a solution of hydrochloric acid (HCl) to the dissolved amine. The HCl can be in the form of concentrated aqueous acid, a solution in an organic solvent (like HCl in isopropanol), or as anhydrous HCl gas. google.comunirioja.es

Upon addition of the acid, the amine is protonated, forming the ammonium (B1175870) chloride salt. This salt is typically much less soluble in the organic solvent than the free base and precipitates out of the solution.

The precipitated solid, 2-amino-1-phenylbutan-1-one hydrochloride, is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. google.com

This process yields the final product as a stable, crystalline solid, which is the preferred form for storage and subsequent use. acs.org

Chemical Transformations and Reactivity Profiles of 2 Amino 1 Phenylbutan 1 One Hydrochloride

Reactions Involving the Carbonyl Group

The β-keto group is a prominent feature of the 2-amino-1-phenylbutan-1-one (B12733824) structure and a primary site for chemical transformations. nih.gov Its reactivity is central to the synthesis of various related compounds.

The reduction of the carbonyl group in 2-amino-1-phenylbutan-1-one is a key transformation that yields vicinal amino alcohols, specifically diastereomers of 2-amino-1-phenyl-1-butanol. This reaction is significant as it converts the keto-moiety into a hydroxyl group, creating a new stereocenter. wikipedia.orgnih.gov

The primary products of this reduction are norephedrine (B3415761) and norpseudoephedrine (B1213554), which are diastereomers. wikipedia.orgpolimi.it The stereochemical outcome of the reduction is dependent on the reaction conditions and the reducing agents employed.

Reduction to Norpseudoephedrine (cathine): If the reduction of (S)-cathinone proceeds without inverting the stereochemistry at the first stereocenter (C1), the resulting amino alcohol is (1S,2S)-norpseudoephedrine, also known as cathine. wikipedia.org

Reduction to Norephedrine: If the stereochemistry at the newly formed hydroxyl-bearing carbon is inverted, the product is (1S,2R)-norephedrine. wikipedia.org

This reduction is not only a common synthetic route but also a metabolic pathway for cathinone (B1664624) derivatives in biological systems. wikipedia.orgnih.gov Various reducing agents can be employed for this transformation in a laboratory setting, ranging from simple hydride donors like sodium borohydride (B1222165) (NaBH₄) to more complex catalytic hydrogenation systems. core.ac.ukresearchgate.net The choice of reagent and catalyst can influence the diastereoselectivity of the reaction, providing a route to selectively synthesize one diastereomer over the other. researchgate.net For instance, asymmetric transfer hydrogenation using chiral rhodium complexes has been used to stereoselectively prepare all four enantiomers of norephedrine and norpseudoephedrine from a related precursor. researchgate.net

Table 1: Products of Carbonyl Reduction
ReactantTransformationProductStereochemical Relationship
(S)-2-Amino-1-phenylbutan-1-oneCarbonyl Reduction(1S,2S)-Norpseudoephedrine (Cathine)Retention of stereochemistry
(S)-2-Amino-1-phenylbutan-1-oneCarbonyl Reduction(1S,2R)-NorephedrineInversion of stereochemistry at C1

Reactions of the Alpha-Amino Group

The primary amine at the alpha position to the carbonyl group is another key site of reactivity, enabling a wide range of chemical modifications.

The primary amino group of 2-amino-1-phenylbutan-1-one is readily derivatized, a strategy often employed for analytical and synthetic purposes. Acylation is a common derivatization technique where the amine is reacted with an acylating agent, such as an acid anhydride (B1165640), to form an amide. researchgate.netrsc.org

A comparative study on the derivatization of various synthetic cathinones for gas chromatography-mass spectrometry (GC-MS) analysis evaluated several acylation reagents. rsc.org The study included anhydrides like pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFA), heptafluorobutyric anhydride (HFBA), acetic anhydride (AA), and propionic anhydride (PA). rsc.orggcu.ac.uk These reagents react with the primary (or secondary) amine of cathinone derivatives to produce stable, volatile amides suitable for GC-MS analysis. researchgate.netrsc.org This derivatization not only aids in the identification and quantification of the compounds but also highlights the synthetic utility of the amino group for creating new molecular entities with potentially different properties. researchgate.net

Table 2: Common Acylating Agents for Amine Derivatization
Acylating AgentAbbreviationResulting Derivative
Pentafluoropropionic anhydridePFPAPentafluoropropionamide
Trifluoroacetic anhydrideTFATrifluoroacetamide
Heptafluorobutyric anhydrideHFBAHeptafluorobutyramide
Acetic anhydrideAAAcetamide
Propionic anhydridePAPropionamide

As a primary amine, the nitrogen atom in 2-amino-1-phenylbutan-1-one possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, most notably reductive amination. wikipedia.orgmasterorganicchemistry.com

Reductive amination, or reductive alkylation, is a versatile method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine. wikipedia.orgyoutube.com In the context of 2-amino-1-phenylbutan-1-one, its primary amine can react as the nucleophile with other aldehydes or ketones. The process involves two main steps:

Imine Formation: The nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). wikipedia.orgyoutube.com

Reduction: The resulting imine is then reduced to form a new, more substituted amine. masterorganicchemistry.com

A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in one pot. masterorganicchemistry.comyoutube.com This pathway allows for the synthesis of N-alkylated derivatives of 2-amino-1-phenylbutan-1-one, providing access to a wide array of secondary and tertiary amines. organic-chemistry.org

Reactivity of the Aromatic System

The phenyl group of 2-amino-1-phenylbutan-1-one is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. byjus.comlibretexts.org In these reactions, an electrophile replaces one of the hydrogen atoms on the benzene (B151609) ring. byjus.com The existing acylamino side chain acts as a substituent on the ring, directing incoming electrophiles to specific positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the ring, typically using a Lewis acid catalyst. byjus.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

The position of the new substituent (ortho, meta, or para) is dictated by the electronic properties of the existing side chain. Research on synthetic cathinones has shown that substitutions at the para- and meta-positions are common, leading to compounds with varied properties. acs.org

Multi-component Reaction Pathways (e.g., Asinger reactions involving α-haloketone precursors)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com The synthesis of α-amino ketones can be achieved through various pathways, including the nucleophilic substitution of an α-haloketone with an amine. rsc.org This α-haloketone precursor is relevant to MCRs like the Asinger reaction.

The Asinger reaction is a versatile MCR for the synthesis of 3-thiazolines. researchgate.net A typical Asinger reaction involves a ketone, ammonia (B1221849), and elemental sulfur. researchgate.net A variation of this reaction utilizes an α-haloketone as a starting material. For instance, 2-bromo-1-phenylbutan-1-one (B142206), a direct precursor to 2-amino-1-phenylbutan-1-one via nucleophilic substitution with an amine, can be used in Asinger-type reactions. rsc.orgsci-hub.se

One study described a reaction between 2-bromo-1-phenylbutan-1-one and ethyl L-cysteine ester, which yielded two 3-thiazoline derivatives in a 1:1 diastereomeric ratio. sci-hub.se This demonstrates how precursors to 2-amino-1-phenylbutan-1-one can be channeled into complex heterocyclic structures through multi-component pathways, highlighting the synthetic versatility of this chemical scaffold. sci-hub.se

Pathways for Heterocycle Formation

The molecular architecture of 2-Amino-1-phenylbutan-1-one, a β-aminoketone, features a primary amine and a ketone group in a 1,3-relationship, making it a versatile precursor for the synthesis of various heterocyclic systems. rsc.orgresearchgate.netresearchgate.net The presence of these two reactive functional groups allows for a range of cyclization and condensation reactions with appropriate reagents to form stable, five- or six-membered rings.

One of the key reaction types involves the condensation of the primary amine with a dicarbonyl compound or a derivative, or the reaction of both the amine and the enolizable ketone with a suitable substrate. These transformations are fundamental in heterocyclic chemistry for constructing pharmacologically relevant scaffolds. rsc.orgresearchgate.net

Potential Heterocyclic Syntheses from 2-Amino-1-phenylbutan-1-one

Heterocyclic System General Reagent(s) Reaction Type
Pyrazole (B372694) Hydrazine (B178648) or substituted hydrazines Condensation / Cyclization
Pyridine (B92270) β-Dicarbonyl compound, Aldehyde Hantzsch-type Synthesis
Imidazole (B134444) α-Haloketone, Amidines (or equivalents) Cyclocondensation

Pyrazole Formation

The synthesis of pyrazoles can be achieved by the reaction of 1,3-dicarbonyl compounds with hydrazine. youtube.com In the case of 2-Amino-1-phenylbutan-1-one, its β-aminoketone structure can react directly with hydrazine or its derivatives. The reaction mechanism typically involves the initial formation of a hydrazone with the ketone's carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the amino group (or its imine equivalent), which is subsequently eliminated to form the aromatic pyrazole ring. clockss.org This pathway provides a direct route to substituted pyrazoles featuring the phenyl and ethyl groups derived from the original aminoketone. beilstein-journals.org

Pyridine Formation (Hantzsch-type Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally involves an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is then oxidized to a pyridine. fiveable.mewikipedia.orgchemtube3d.com 2-Amino-1-phenylbutan-1-one can function as a synthetic equivalent of one of the β-ketoester/ammonia components (as a pre-formed enamine). By reacting it with another β-dicarbonyl compound (like a β-ketoester) and an aldehyde, a substituted dihydropyridine can be constructed. Subsequent oxidation, often carried out in the same pot using an oxidizing agent like ferric chloride or simply by exposure to air, leads to the formation of a highly substituted pyridine ring. wikipedia.orgbaranlab.org

Imidazole Formation

The synthesis of substituted imidazoles can be accomplished through various routes. A common method involves the reaction of an α-aminoketone with reagents like potassium thiocyanate, which would form a 2-mercaptoimidazole (B184291) derivative that can be subsequently desulfurized. wjpsonline.com Alternatively, in a multi-component approach analogous to the Radziszewski synthesis, 2-Amino-1-phenylbutan-1-one could react with a 1,2-dicarbonyl compound (like benzil) and a source of ammonia (like ammonium (B1175870) acetate) to yield a polysubstituted imidazole. organic-chemistry.orgbaranlab.org These methods leverage the α-amino ketone functionality to build the five-membered imidazole core.

Tetrahydroisoquinoline Formation (Pictet-Spengler Reaction)

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnumberanalytics.com 2-Amino-1-phenylbutan-1-one is a β-phenethylamine derivative, making it a suitable substrate for this reaction. jk-sci.comresearchgate.net The reaction would proceed via the formation of a Schiff base or iminium ion between the primary amine and an aldehyde (e.g., formaldehyde). This is followed by an electrophilic attack from the iminium carbon onto the electron-rich phenyl ring, leading to ring closure and the formation of a substituted tetrahydroisoquinoline skeleton. The presence of the ketone group on the side chain would result in a highly functionalized product.

Oxidation Reactions

As a β-keto-phenethylamine, 2-Amino-1-phenylbutan-1-one belongs to the structural class of cathinones. europa.eutandfonline.com Its susceptibility to oxidation is primarily understood through metabolic studies of related synthetic cathinones, which detail the enzymatic transformations the molecule undergoes in biological systems. tandfonline.comnih.govresearchgate.net Direct chemical oxidation of the parent molecule is less common, as the β-keto group is already an oxidized functionality (relative to an alcohol). Harsh chemical oxidation may lead to degradation, whereas enzymatic pathways show more specific transformations.

The primary metabolic reactions involving this compound are phase I transformations. tandfonline.com While the most common metabolic pathway for many cathinones is the reduction of the β-keto group to the corresponding amino alcohol, several oxidative pathways also occur. nih.govresearchgate.net These oxidative reactions are crucial in the biotransformation of the compound.

The principal oxidative metabolic pathways include:

Aromatic Hydroxylation: Enzymes, particularly cytochrome P450 (CYP) isoenzymes, can hydroxylate the phenyl ring. This typically occurs at the para-position (C4) of the ring, leading to the formation of a phenolic metabolite.

Alkyl Chain Oxidation: The ethyl side chain can also be a target for enzymatic oxidation. This can result in the formation of hydroxylated metabolites at various positions along the alkyl chain.

It is important to note that a competing, and often major, metabolic pathway for cathinone derivatives is the reduction of the ketone. nih.govwikipedia.org The β-keto group is readily reduced enzymatically to a hydroxyl group, converting 2-Amino-1-phenylbutan-1-one into its corresponding amino alcohol, 2-amino-1-phenylbutan-1-ol (a norephedrine analog). researchgate.netwikipedia.org This reduction creates two new chiral centers, leading to multiple diastereomers.

Potential Products from Oxidation and Metabolic Reduction

Reaction Type Reagent/System Key Transformation Potential Product(s)
Aromatic Hydroxylation Cytochrome P450 Enzymes Addition of -OH to phenyl ring 2-Amino-1-(4-hydroxyphenyl)butan-1-one
Alkyl Chain Oxidation Cytochrome P450 Enzymes Addition of -OH to ethyl group Hydroxylated derivatives of 2-Amino-1-phenylbutan-1-one

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of 2-Amino-1-phenylbutan-1-one (B12733824) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed.

It is important to note that while the focus of this article is 2-Amino-1-phenylbutan-1-one hydrochloride, specific experimental NMR data for this exact compound is not widely available in the public domain. Therefore, the following sections will discuss the expected spectral features based on its chemical structure and by drawing parallels with closely related and well-characterized analogues, such as buphedrone (B1655700) hydrochloride (2-(methylamino)-1-phenylbutan-1-one hydrochloride). The primary distinction in the NMR spectra would be the absence of signals corresponding to the N-methyl group in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.5 and 8.0 ppm. The methine proton (CH) adjacent to the amino and carbonyl groups would likely resonate as a multiplet further upfield. The methylene (B1212753) protons (CH₂) of the ethyl group would show a complex splitting pattern due to coupling with both the methine and methyl protons. The terminal methyl (CH₃) protons of the ethyl group would appear as a triplet in the most upfield region of the spectrum. The protons of the amine group (NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.5 - 8.0 Multiplet
Methine (CH) 4.5 - 5.0 Multiplet
Methylene (CH₂) 1.8 - 2.2 Multiplet
Methyl (CH₃) 0.9 - 1.2 Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, typically above 190 ppm. The aromatic carbons of the phenyl ring would produce a series of signals between 120 and 140 ppm. The methine carbon (CH) attached to the nitrogen atom would appear in the range of 50-60 ppm. The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) > 190
Aromatic (C₆H₅) 120 - 140
Methine (CH) 50 - 60
Methylene (CH₂) 20 - 30

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HETCOR)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between protons and carbons within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine proton and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons of the ethyl group. This confirms the ethyl group's structure and its attachment to the chiral center.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HETCOR or HSQC experiment establishes direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the methine proton signal would show a correlation to the methine carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a widely used technique in forensic analysis for the separation and identification of volatile and semi-volatile compounds. The analysis of cathinone (B1664624) derivatives by GC-MS often involves electron ionization (EI), which leads to characteristic fragmentation patterns. The mass spectrum of 2-Amino-1-phenylbutan-1-one would be expected to show a molecular ion peak (M⁺) corresponding to the free base, as the hydrochloride salt would likely dissociate under the high temperatures of the GC inlet. The fragmentation pattern is dominated by cleavage alpha to the carbonyl group and the amino group. A prominent fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragmentation pathway involves the cleavage of the bond between the alpha and beta carbons of the butyl chain, leading to the formation of an iminium cation.

Table 3: Predicted Key Mass Fragments for 2-Amino-1-phenylbutan-1-one in GC-MS (EI)

m/z Proposed Fragment
163 [M]⁺ (Molecular ion of free base)
105 [C₆H₅CO]⁺ (Benzoyl cation)
77 [C₆H₅]⁺ (Phenyl cation)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the analysis of hydrochloride salts without derivatization. Using a soft ionization technique such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ of the free base is typically observed with high mass accuracy. This allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in its identification. High-resolution mass spectrometry can differentiate between compounds with the same nominal mass but different elemental compositions.

Table 4: Predicted High-Resolution Mass for the Protonated Molecule of 2-Amino-1-phenylbutan-1-one

Ion Calculated Exact Mass

Electrospray Ionization-Multistage Mass Spectrometry (ESI-MSn) for Fragmentation Analysis

Electrospray Ionization-Multistage Mass Spectrometry (ESI-MSn) is a powerful technique for elucidating the structure of organic molecules. In ESI, the analyte is ionized directly from solution, typically forming a protonated molecule [M+H]⁺ under positive ion mode. Subsequent stages of mass analysis (MSn) involve isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

For 2-Amino-1-phenylbutan-1-one, the protonated molecule [C10H13NO + H]⁺ has a predicted monoisotopic mass of 164.1075 m/z. The fragmentation pattern is dictated by the molecule's structure, which features a benzoyl group, an amino group, and an ethyl substituent on the alpha-carbon. The primary fragmentation pathways are expected to involve cleavages at the bonds adjacent to the carbonyl and amine functional groups.

Key predicted fragmentation reactions include:

Neutral loss of water (H₂O): A common initial fragmentation step for protonated species.

Loss of the ethyl group (C₂H₅): Cleavage of the Cα-Cβ bond, resulting in a significant fragment.

Formation of the benzoyl cation: A characteristic cleavage alpha to the carbonyl group yields a stable C₆H₅CO⁺ ion at m/z 105.

Cleavage producing an immonium ion: Fragmentation can lead to the formation of a characteristic immonium species.

The analysis of these fragmentation pathways provides a structural fingerprint of the molecule.

Predicted Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure / Neutral Loss
164.1075146.0970[M+H-H₂O]⁺
164.1075135.0708[M+H-C₂H₅]⁺
164.1075105.0334Benzoyl cation [C₆H₅CO]⁺
164.107577.0391Phenyl cation [C₆H₅]⁺ (from further fragmentation of benzoyl cation)
164.107558.0657Butan-2-iminium [C₄H₈N]⁺

Investigation of Immonium Ions in Mass Spectrometry

Immonium ions are specific types of fragment ions formed during the mass spectrometric analysis of compounds containing amino groups, such as amino acids and their derivatives. These ions are generated by cleavage of the bond alpha to the nitrogen atom and are highly characteristic of the amino acid or amine substructure. Their detection can provide valuable compositional information, confirming the presence of a particular amine moiety within the parent molecule.

In the fragmentation of protonated 2-Amino-1-phenylbutan-1-one, the formation of an immonium ion corresponding to the aminobutane portion of the molecule is anticipated. This occurs via cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon. The resulting immonium ion, [CH(NH₂)(CH₂CH₃)]⁺, would have a predicted m/z of 58.0657. The observation of this specific ion in the MS/MS spectrum serves as a strong indicator for the 2-aminobutan-1-one backbone of the parent compound.

Collision Cross Section (CCS) Measurements and Predictions

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The resulting measurement, the Collision Cross Section (CCS), is a key physicochemical property that reflects the three-dimensional structure of an ion. CCS values provide an additional dimension of separation and identification, helping to distinguish between isomers that have identical masses and similar fragmentation patterns.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its key structural features. The protonated amine (as a hydrochloride salt), the aromatic ring, the carbonyl group, and aliphatic chains will all have characteristic peaks.

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)Notes
Amine Salt (R-NH₃⁺)N-H Stretch3000 - 2800Broad absorption, characteristic of amine hydrochlorides.
Amine Salt (R-NH₃⁺)N-H Bend1600 - 1500Asymmetric and symmetric bending vibrations.
Aromatic RingC=C Stretch1600 - 1450Multiple sharp bands indicating the phenyl group.
Aromatic RingC-H Stretch3100 - 3000Absorptions just above 3000 cm⁻¹.
Ketone (C=O)C=O Stretch1700 - 1680Strong absorption, characteristic of an aryl ketone.
Aliphatic Chains (-CH₂, -CH₃)C-H Stretch2980 - 2850Stretches for the ethyl group.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the unit cell dimensions, bond lengths, bond angles, and torsional angles within the molecule.

For this compound, an XRD analysis would provide unambiguous confirmation of its covalent structure and stereochemistry. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as the hydrogen bonding between the ammonium (B1175870) group and the chloride counter-ion. As of this writing, a publicly available crystal structure for this compound has not been reported. A successful crystallographic analysis would yield a definitive structural proof of the compound.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen, chlorine) within a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a synthesized or isolated compound.

For this compound, the molecular formula is C₁₀H₁₄ClNO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Mass Percentage (%)
CarbonC12.01110120.1160.14
HydrogenH1.0081414.1127.07
ChlorineCl35.453135.45317.75
NitrogenN14.007114.0077.01
OxygenO15.999115.9998.01
Total 199.681 100.00

Chromatographic Techniques for Purity and Stereoisomer Assessment

Chromatographic techniques are indispensable for the comprehensive analysis of this compound, providing critical information on its purity and stereoisomeric composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying the compound and its enantiomers, which is essential given that stereoisomers can exhibit different pharmacological and toxicological profiles.

High-Performance Liquid Chromatography is a primary technique for assessing the purity of this compound and for the enantioselective separation of its stereoisomers. The direct resolution of enantiomers is most effectively achieved through the use of chiral stationary phases (CSPs).

Detailed research findings indicate that polysaccharide-based CSPs are particularly versatile and efficient for the chiral resolution of synthetic cathinones. Columns such as those based on amylose (B160209) and cellulose (B213188) derivatives have demonstrated successful separation of numerous cathinone analogs. For instance, a study on the enantioseparation of various cathinone derivatives highlighted the effectiveness of a cellulose tris(3,5-dimethylphenylcarbamate) based column (Chiralcel® OD-H) under normal-phase conditions. While specific retention data for this compound is not detailed in readily available literature, the general applicability of these methods to structurally similar compounds suggests their utility.

Another approach involves the use of chiral mobile phase additives (CMPA), where a chiral selector is dissolved in the mobile phase and separation occurs on an achiral stationary phase. For example, sulfated-β-cyclodextrin has been used as a CMPA for the enantioseparation of cathinone and amphetamine derivatives on a C18 column. sielc.com

Indirect methods, which involve derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, can also be employed. These diastereomers can then be separated on a standard achiral HPLC column. Reagents such as 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro) have been used for the chiral determination of amphetamine-related compounds. bohrium.com

The table below summarizes HPLC conditions that have been found suitable for the analysis of analogous cathinone derivatives and can serve as a starting point for method development for this compound.

Parameter Condition 1 (Direct Separation) Condition 2 (Direct Separation)
Stationary Phase Cellulose tris(3,5-dimethylphenyl-carbamate) (e.g., Trefoil® CEL1)Sulfated β-Cyclodextrin (as mobile phase additive) with C18 column
Mobile Phase n-hexane/n-butanol/diethylamine (100:0.3:0.2) nih.govMethanol/water (2.5:97.5) + 2% sulfated β-cyclodextrin sielc.com
Flow Rate 2.0 mL/min nih.govNot specified
Detection UV at 230 nm nih.govUV
Temperature Ambient nih.govNot specified
Note This method was used for the rapid simultaneous chiral separation of six different cathinone derivatives.This method was used for the chiral separation of a set of amphetamine and cathinone derivatives.

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective method for the determination of enantiomeric excess in samples of this compound. Due to the inherent chirality of the molecule, direct enantioseparation on a chiral GC column is possible, but an indirect approach is more commonly reported for cathinone derivatives.

The indirect method involves the derivatization of the enantiomers with an optically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral GC column. A widely used CDA for primary and secondary amines like 2-amino-1-phenylbutan-1-one is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC). researchgate.netnih.gov The reaction of the amine with L-TPC yields two diastereomeric amides that can be chromatographically resolved.

Another CDA that has been successfully employed is (1R)-(-)-menthylchloroformate (MCF). This reagent also reacts with the amine group to form diastereomeric carbamates, which are then separable by GC-MS. longdom.org

Detailed studies on the enantioseparation of buphedrone (the N-methylated analog of 2-amino-1-phenylbutan-1-one) provide specific parameters that are highly relevant. In one such study, buphedrone was derivatized with L-TPC and analyzed by GC-MS with negative chemical ionization (NCI), which offered enhanced sensitivity. researchgate.net

The following table presents detailed experimental conditions from a study on the GC-MS analysis of diastereomers of buphedrone, which can be adapted for this compound.

Parameter Value
Derivatizing Agent (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)
GC Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 0.8 mL/min researchgate.net
Injector Temperature 250 °C researchgate.netnih.gov
GC-MS Interface Temp. 280 °C researchgate.netnih.gov
Oven Program Start at 160°C (hold 5 min), ramp to 260°C at 2°C/min, hold for 10 min researchgate.netnih.gov
Detection Mass Spectrometry (Negative Chemical Ionization - NCI or Electron Impact - EI)
Buphedrone Diastereomer 1 (L-TPC) Retention Time ~43.7 min (indicative, based on similar compounds under these conditions)
Buphedrone Diastereomer 2 (L-TPC) Retention Time ~44.0 min (indicative, based on similar compounds under these conditions)

Note: Retention times are approximate and can vary based on the specific instrument and exact conditions. The slow temperature ramp is crucial for achieving good resolution between the diastereomeric peaks. researchgate.net

This derivatization-based GC-MS approach provides a robust and reproducible method for accurately determining the enantiomeric excess of this compound, which is critical for its complete analytical characterization.

Computational and Theoretical Investigations of 2 Amino 1 Phenylbutan 1 One Hydrochloride

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset second-order (MP2) perturbation theory, are instrumental in elucidating the electronic structure of molecules. kean.edu These studies on cathinone (B1664624) analogs provide a foundational understanding of their reactivity and molecular properties. kean.edu

Calculations of quantum mechanical descriptors help in understanding the structure-property relationships within the synthetic cathinone class. tandfonline.comresearchgate.netnih.gov Key descriptors include polarizability, electron affinity, ionization potential, chemical hardness, and electronegativity. tandfonline.comresearchgate.netnih.gov For instance, the molecular electrostatic potential (MEP) surface is calculated to identify the electron-rich and electron-poor regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. kean.edukean.edu In cathinone derivatives, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are often identified as key reactive sites. researchgate.net

Natural bond orbital (NBO) analysis is another quantum mechanical tool used to study the interactions between orbitals, providing insights into the stabilization energies associated with intramolecular interactions. kean.edukean.edu These analyses help in corroborating results obtained from other computational methods. kean.edu

Table 1: Representative Quantum Mechanical Descriptors for a Cathinone Analog

DescriptorValueSignificance
Ionization Potential~8.5 eVEnergy required to remove an electron; relates to oxidizing potential.
Electron Affinity~1.2 eVEnergy released upon gaining an electron; relates to reducing potential.
Chemical Hardness~3.6 eVResistance to change in electron distribution.
Electronegativity~4.8 eVTendency to attract electrons.
Dipole Moment~2.5 DMeasure of molecular polarity.

Note: The values in this table are representative for a generic cathinone structure and are intended for illustrative purposes due to the absence of specific data for 2-Amino-1-phenylbutan-1-one (B12733824) hydrochloride.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. tandfonline.comresearchgate.net For flexible molecules like 2-Amino-1-phenylbutan-1-one, which has several rotatable bonds, conformational analysis is crucial for understanding its interaction with biological targets. researchgate.net

MD simulations can reveal the preferred conformations of a molecule in different environments, such as in a solvent or bound to a protein. tandfonline.com These simulations show that cathinone derivatives tend to adopt folded conformations. researchgate.net The radius of gyration (Rg) is a parameter calculated from MD simulations that provides information about the compactness of a molecule's conformation. researchgate.net

Furthermore, the analysis of interactions with surrounding solvent molecules, like water, can be performed using radial distribution functions (RDFs). researchgate.net This can reveal the strength and nature of solute-solvent interactions, which are important for understanding solubility and bioavailability. researchgate.net

Table 2: Representative Conformational Data for a Cathinone Analog from MD Simulations

ParameterValueSignificance
Radius of Gyration (Rg)~4.5 ÅIndicates a relatively compact, folded conformation.
Dominant Dihedral Angle (C-C-C-N)~60° (gauche)Describes the orientation of the amino group relative to the phenyl ring.
Solvation Free Energy-Indicates the energetic favorability of dissolving the molecule in a particular solvent.

Note: The values in this table are representative for a generic cathinone structure and are intended for illustrative purposes due to the absence of specific data for 2-Amino-1-phenylbutan-1-one hydrochloride.

In Silico Modeling for Reaction Mechanism Elucidation

In silico modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, is pivotal for elucidating the potential reaction mechanisms of a compound at a molecular level, particularly its interactions with biological macromolecules. acs.org

Molecular docking studies are used to predict the binding orientation and affinity of a ligand to a protein target. nih.gov For cathinone derivatives, docking studies have been performed with targets such as monoamine transporters (DAT, NET, SERT) and cytochrome P450 enzymes. tandfonline.comresearchgate.netnih.govnih.gov These studies identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov Understanding these interactions is crucial for explaining the compound's pharmacological activity and metabolic pathways. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a vital component of reaction mechanism elucidation, as they forecast the metabolic fate of a compound. tandfonline.comresearchgate.netnih.gov For cathinone analogs, these predictions can suggest potential metabolic pathways, such as the reduction of the β-keto group or hydroxylation of the phenyl ring. mdpi.com

Computational Approaches to Stereochemical Behavior

2-Amino-1-phenylbutan-1-one possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as two enantiomers (R and S). Computational methods are valuable for investigating the stereochemical aspects of this compound.

Quantum mechanical calculations can be used to determine the relative energies of different stereoisomers and the energy barriers for their interconversion. kean.edu This information is crucial for understanding the stereoselectivity of its synthesis and its interactions with chiral biological environments, such as receptor binding sites.

Computational studies on cathinone derivatives have shown that enantiomers can exhibit different binding affinities and potencies at their biological targets. mdpi.com For example, the S-enantiomer of some cathinones has been found to be more potent than the R-enantiomer. mdpi.com Molecular dynamics simulations can also be used to study the conformational preferences of individual enantiomers and how they differ in their interactions with other chiral molecules.

Emerging Research Applications and Future Directions

Role as a Fundamental Building Block in Advanced Organic Synthesis

The chemical architecture of 2-Amino-1-phenylbutan-1-one (B12733824) hydrochloride makes it a valuable starting material in advanced organic synthesis. Its functional groups—the primary amine, the ketone, and the phenyl ring—offer multiple reactive sites for the construction of diverse molecular frameworks, particularly heterocyclic compounds which are prevalent in many biologically active molecules.

Researchers have explored the use of similar amino ketone structures in the synthesis of substituted pyrimidines. nih.govresearchgate.netnih.gov The amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of the pyrimidine (B1678525) ring. The phenyl and ethyl substituents from the original molecule would then adorn the resulting heterocyclic core, influencing its physicochemical properties.

Furthermore, the chiral center at the alpha-carbon to the amino group presents opportunities for asymmetric synthesis. While this specific application for 2-Amino-1-phenylbutan-1-one hydrochloride is not yet extensively documented, the synthesis of chiral 1,2-amino alcohols from related α-amino ketones is a well-established strategy in organic chemistry. nih.govresearchgate.net These chiral amino alcohols are, in turn, crucial intermediates in the synthesis of numerous pharmaceuticals and natural products. The potential for this compound to serve as a precursor for chiral ligands in asymmetric catalysis is another area of interest, drawing parallels from the use of other chiral amino alcohols and their derivatives. mdpi.comrsc.org

The reactivity of the ketone functionality also allows for a variety of transformations, including reductions to form the corresponding alcohol, reductive aminations to introduce further nitrogen-containing groups, and reactions with organometallic reagents to create tertiary alcohols. These transformations significantly expand the diversity of molecules that can be accessed from this single building block.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product Class
Amino GroupCondensationSubstituted Pyrimidines, Imidazoles, etc.
Ketone GroupReduction1-phenyl-2-aminobutan-1-ol
Ketone GroupReductive Amination1-phenyl-1,2-diaminobutane derivatives
Chiral CenterAsymmetric SynthesisChiral Ligands, Chiral Auxiliaries

Scaffold for Novel Chemical Entity Development

In the field of medicinal chemistry, the term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The 2-Amino-1-phenylbutan-1-one framework has the potential to serve as a valuable scaffold for the development of novel chemical entities with therapeutic potential.

The phenylaminoketone motif is present in a number of biologically active compounds. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 enzyme, which is responsible for colistin (B93849) resistance in bacteria. nih.govnih.gov This suggests that the core structure of 2-Amino-1-phenylbutan-1-one could be a starting point for designing new antibacterial agents. By modifying the phenyl ring with various substituents and derivatizing the amino and keto groups, it may be possible to optimize the interaction of these molecules with bacterial targets.

Moreover, the general structure of phenylalkylamines, to which 2-Amino-1-phenylbutan-1-one belongs, has been explored for its potential psychotherapeutic utility. nih.gov Although the specific activity of this compound is not detailed, its structural similarity to known psychoactive compounds suggests that its derivatives could be of interest in neuroscience research.

The development of compound libraries based on this scaffold would involve systematic modifications at its various positions. For example, acylation of the amino group, substitution on the phenyl ring, and conversion of the ketone to other functional groups could lead to a diverse set of molecules for screening against a range of biological targets.

Table 2: Potential Therapeutic Areas for Scaffolds Derived from 2-Amino-1-phenylbutan-1-one
Structural MotifPotential Therapeutic AreaRationale
PhenylaminoketoneAntibacterialAnalogy to MCR-1 inhibitors. nih.govnih.gov
PhenylalkylamineNeuroscienceStructural similarity to known psychoactive compounds. nih.gov

Applications in Biochemical Probe Design

Biochemical probes are essential tools for studying biological processes. They are molecules designed to interact with a specific biological target, such as a protein or an enzyme, and report on its presence or activity, often through a fluorescent or radioactive signal. The structure of this compound provides a foundation upon which such probes could be constructed.

While there are no specific examples in the literature of biochemical probes derived directly from this compound, the principles of probe design suggest its potential in this area. For example, if a derivative of this compound is found to bind to a particular enzyme, a fluorescently labeled version could be synthesized to visualize the localization of that enzyme within a cell or to measure its activity in real-time.

Utility in Enzyme Substrate Design and Kinetic Studies

The study of enzyme kinetics is fundamental to understanding how enzymes function and how their activity can be modulated. This often involves the use of synthetic substrates that are designed to be recognized and processed by a specific enzyme. The structure of this compound could be adapted for the design of substrates for certain classes of enzymes, such as aminotransferases or oxidoreductases.

For instance, transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. mdpi.com A molecule with the structure of 2-Amino-1-phenylbutan-1-one could potentially serve as a substrate for a transaminase, where the amino group is transferred to a co-substrate. By monitoring the rate of this reaction, one could study the kinetics of the enzyme and screen for potential inhibitors.

Furthermore, analogs of this compound could be synthesized to probe the active site of an enzyme. By systematically altering the substituents on the phenyl ring or the length of the alkyl chain, researchers can gain insights into the structural requirements for substrate binding and catalysis. This information is invaluable for the rational design of enzyme inhibitors.

Development in Analytical Methodologies for Complex Matrices

The ability to accurately quantify the concentration of a compound in complex biological matrices, such as plasma or urine, is crucial for pharmacokinetic and metabolism studies. The development of robust analytical methods is therefore a critical aspect of drug discovery and development. For a compound like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the method of choice for quantification in biological samples. researchgate.netresearchgate.netmdpi.comthermofisher.comrestek.com

A typical LC-MS/MS method would involve protein precipitation from the plasma sample, followed by chromatographic separation on a suitable column and detection by a mass spectrometer. The validation of such a method would need to demonstrate its accuracy, precision, linearity, and specificity according to regulatory guidelines. europa.eu

Table 3: Key Parameters for Validation of an LC-MS/MS Method
ParameterDescription
AccuracyThe closeness of the measured value to the true value.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
LinearityThe ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu

Q & A

Basic Synthesis and Characterization

Q: What synthetic routes are commonly used to prepare 2-amino-1-phenylbutan-1-one hydrochloride, and how is its structural identity validated? A:

  • Synthesis: The compound is typically synthesized via nucleophilic substitution or reductive amination of ketone precursors. For example, reacting 1-phenylbutan-1-one with ammonia or ammonium chloride under acidic conditions may yield the hydrochloride salt .
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the structure, with peaks corresponding to the phenyl group (~7.3 ppm, aromatic protons) and the amine hydrochloride moiety (broad peak at ~8-10 ppm for NH₂⁺). Purity is assessed via HPLC (e.g., C18 column, methanol-phosphate buffer mobile phase) or elemental analysis .

Advanced Synthesis Optimization

Q: How can enantiomeric purity be improved in asymmetric synthesis of this compound? A:

  • Chiral Catalysts: Use chiral auxiliaries (e.g., Evans oxazolidinones) or metal-ligand complexes (e.g., Ru-BINAP) to induce stereoselectivity during ketone reduction or amination.
  • Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak AD-H) or preparative supercritical fluid chromatography (SFC) can isolate enantiomers. Validate enantiomeric excess (ee) via polarimetry or circular dichroism (CD) .

Analytical Method Development

Q: How can an HPLC method be validated for quantifying trace impurities in this compound? A:

  • Parameters: Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30). Set UV detection at 210 nm.
  • Validation:
    • Linearity: Test 1–100 μg/mL (R² ≥ 0.999).
    • Recovery: Spike samples at 80%, 100%, and 120% levels; recovery should be 98–102%.
    • Precision: Intra-day and inter-day RSD < 2% .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported melting points or solubility data for this compound? A:

  • Cross-Validation: Replicate experiments under standardized conditions (e.g., DSC for melting points, gravimetric analysis for solubility in water/ethanol).
  • Purity Checks: Impurities (e.g., residual solvents) may alter properties. Use LC-MS to identify contaminants and repeat measurements with recrystallized samples .

Mechanistic Studies

Q: What techniques elucidate the reaction mechanisms of this compound in nucleophilic substitutions? A:

  • Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under varying temperatures/pH.
  • Isotopic Labeling: Use deuterated reagents (e.g., D₂O) to track proton transfer steps via NMR.
  • Computational Modeling: DFT calculations (e.g., Gaussian software) can predict transition states and activation energies .

Biochemical Applications

Q: How is this compound applied in enzyme inhibition studies? A:

  • Assay Design: Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., kinases).
  • IC₅₀ Determination: Dose-response curves (0.1–100 μM) identify inhibition potency. Validate selectivity via counter-screening against related enzymes .

Stability and Degradation

Q: What protocols assess thermal degradation kinetics of this compound? A:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life at 25°C. Identify major degradation pathways (e.g., hydrolysis of the ketone group) .

Coordination Chemistry

Q: How is the coordination behavior of this compound with transition metals studied? A:

  • Complex Synthesis: React with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water. Isolate complexes via precipitation.
  • Characterization: X-ray crystallography confirms geometry. UV-Vis and EPR spectroscopy analyze d-orbital transitions and oxidation states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.